molecular formula C24H28N2O3 B11406215 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11406215
M. Wt: 392.5 g/mol
InChI Key: LFJWCELBQJQVED-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide is a complex organic compound that features a benzamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine to form the benzylamine intermediate.

    Furan-2-ylmethyl Substitution: The benzylamine intermediate is then reacted with furan-2-ylmethyl halide under basic conditions to introduce the furan-2-ylmethyl group.

    Benzamide Formation: Finally, the substituted benzylamine is reacted with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and furan positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzamides or furan derivatives.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of specialty chemicals and advanced coatings.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The furan and benzamide moieties contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar in structure but lacks the furan and propan-2-yloxy groups.

    2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Shares the dimethylamino and benzyl groups but differs in the overall structure and functional groups.

    Benzamide, 2-bromo-: Contains a benzamide core but with a bromine substituent instead of the furan and propan-2-yloxy groups.

Uniqueness

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the furan ring and the propan-2-yloxy group distinguishes it from other benzamide derivatives, potentially enhancing its reactivity and binding properties.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H28N2O3/c1-18(2)29-22-13-9-20(10-14-22)24(27)26(17-23-6-5-15-28-23)16-19-7-11-21(12-8-19)25(3)4/h5-15,18H,16-17H2,1-4H3

InChI Key

LFJWCELBQJQVED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

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